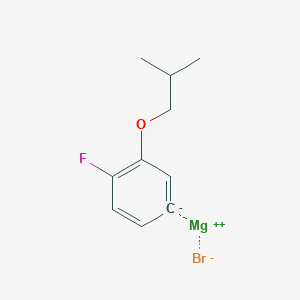
(4-Fluoro-3-i-butyloxyphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound features a fluorine atom and an iso-butyloxy group attached to a phenyl ring, enhancing its reactivity and specificity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 4-fluoro-3-iso-butyloxybromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: THF
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide involves continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can replace halogens in aromatic compounds.
Coupling Reactions: Participates in cross-coupling reactions like Suzuki-Miyaura and Negishi coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones
Halogenated Aromatics: Bromobenzene, chlorobenzene
Catalysts: Palladium or nickel catalysts for coupling reactions
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds
Aromatic Compounds: From substitution reactions
Biaryl Compounds: From coupling reactions
Scientific Research Applications
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide is used in various scientific research applications:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Modification of biomolecules for studying biological pathways.
Medicine: Development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is crucial in organic synthesis. The molecular targets include carbonyl compounds, halogenated aromatics, and other electrophiles.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Lacks the fluorine and iso-butyloxy groups, making it less specific.
4-Fluorophenylmagnesium Bromide: Lacks the iso-butyloxy group, affecting its reactivity.
3-Iso-butyloxyphenylmagnesium Bromide: Lacks the fluorine atom, altering its electronic properties.
Uniqueness
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both fluorine and iso-butyloxy groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for forming complex molecules with high precision.
Properties
Molecular Formula |
C10H12BrFMgO |
|---|---|
Molecular Weight |
271.41 g/mol |
IUPAC Name |
magnesium;1-fluoro-2-(2-methylpropoxy)benzene-4-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h3,5-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
WEISNMMXUQLAGO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















